molecular formula C6H13I B100192 2-Iodohexane CAS No. 18589-27-0

2-Iodohexane

Cat. No.: B100192
CAS No.: 18589-27-0
M. Wt: 212.07 g/mol
InChI Key: XCEDNORUDUKWGK-UHFFFAOYSA-N
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Description

2-Iodohexane is an organic compound with the molecular formula C6H13I. It is a halogenated hydrocarbon where an iodine atom is attached to the second carbon of a hexane chain. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodohexane can be synthesized through several methods. One common method involves the reaction of 1-hexene with iodine in the presence of a catalyst. Another method includes the use of potassium iodide and chlorocyclohexane under specific conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced by the iodination of hexane using iodine and a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Iodohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodohexane in chemical reactions involves the cleavage of the carbon-iodine bond. This bond is relatively weak, making the iodine atom a good leaving group. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to iodine, displacing the iodine atom and forming a new bond .

Comparison with Similar Compounds

Uniqueness: 2-Iodohexane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes this compound more reactive in certain chemical reactions, particularly nucleophilic substitutions .

Properties

IUPAC Name

2-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEDNORUDUKWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940011
Record name 2-Iodohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18589-27-0
Record name 2-Iodohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18589-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodohexane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018589270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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